AS2863619 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

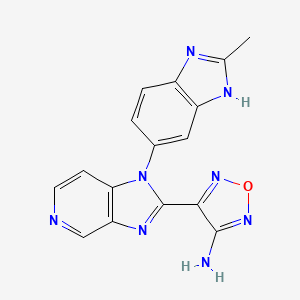

4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N8O/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14/h2-7H,1H3,(H2,17,23)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORKHRHPVSWORX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of AS2863619 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of AS2863619 free base, focusing on its role in the induction of Foxp3+ regulatory T cells (Tregs). Through the targeted inhibition of CDK8/19, AS2863619 modulates the phosphorylation state of the transcription factor STAT5, leading to the expression of Foxp3 and the conversion of conventional T cells into a regulatory phenotype. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers in immunology and drug development.

Core Mechanism of Action: Inhibition of CDK8/19 and Activation of the STAT5-Foxp3 Axis

AS2863619 exerts its immunomodulatory effects by selectively inhibiting the kinase activity of CDK8 and CDK19.[1][2] These kinases are components of the Mediator complex, which plays a crucial role in the regulation of transcription. The primary downstream consequence of CDK8/19 inhibition by AS2863619 in T cells is the modulation of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway.

The mechanism can be delineated as follows:

-

Inhibition of STAT5 Serine Phosphorylation: In activated conventional T cells (Tconv), CDK8 and CDK19 phosphorylate STAT5 at a serine residue within the PSP (pro-ser-pro) motif. This serine phosphorylation is a negative regulatory event that hinders the full activation of STAT5. AS2863619, by inhibiting CDK8/19, prevents this serine phosphorylation.

-

Enhancement of STAT5 Tyrosine Phosphorylation: The inhibition of serine phosphorylation by AS2863619 leads to an enhanced and sustained phosphorylation of STAT5 at a critical tyrosine residue in its C-terminal domain. Tyrosine phosphorylation is essential for the dimerization, nuclear translocation, and DNA binding activity of STAT5.

-

Induction of Foxp3 Expression: The activated, tyrosine-phosphorylated STAT5 translocates to the nucleus and binds to regulatory regions of the Foxp3 gene locus, primarily the conserved noncoding sequence (CNS) 0. This binding initiates the transcription of Foxp3, the master transcription factor for Treg lineage commitment.

-

Treg Conversion: The resulting expression of Foxp3 drives the conversion of naïve and effector/memory CD4+ and CD8+ T cells into Foxp3+ Tregs. This induction of Tregs by AS2863619 is dependent on Interleukin-2 (IL-2) signaling, which is a known activator of the JAK-STAT5 pathway, but is independent of Transforming Growth Factor-beta (TGF-β).

Quantitative Data

The following tables summarize the key quantitative parameters defining the activity of AS2863619.

Table 1: In Vitro Inhibitory and Effector Concentrations

| Parameter | Target/Activity | Value | Reference |

| IC50 | CDK8 | 0.61 nM | |

| IC50 | CDK19 | 4.28 nM | |

| EC50 | Foxp3 induction in Tconv cells | 32.5 nM |

Table 2: In Vivo Efficacy

| Animal Model | Administration | Key Findings | Reference |

| DO11.10 TCR transgenic mice | 30 mg/kg, oral administration | Induction of Foxp3 in antigen-specific T cells | |

| Skin contact hypersensitivity model (DNFB) | 30 mg/kg, daily oral administration for 2 weeks | Dampened secondary response, reduced inflammatory cell infiltration | |

| Experimental Autoimmune Encephalomyelitis (EAE) | 30 mg/kg | Reduced disease severity |

Signaling Pathways and Experimental Workflows

AS2863619 Signaling Pathway

Caption: Signaling pathway of AS2863619 action.

Experimental Workflow: In Vitro Treg Conversion

Caption: Workflow for in vitro Treg conversion assay.

Detailed Experimental Protocols

In Vitro CDK8/19 Kinase Inhibition Assay

This protocol is a representative method for assessing the inhibitory activity of AS2863619 against CDK8/19.

-

Reagents:

-

Recombinant human CDK8/Cyclin C and CDK19/Cyclin C enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (as required for the specific assay, often at Km concentration)

-

Substrate (e.g., a generic peptide substrate like Pol2-CTD)

-

AS2863619 (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

-

Procedure:

-

Prepare a serial dilution of AS2863619 in DMSO.

-

In a 384-well plate, add 5 µL of the kinase buffer containing the enzyme.

-

Add 2.5 µL of the serially diluted AS2863619 or DMSO (vehicle control).

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP in kinase buffer.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and detect the remaining ATP according to the manufacturer's protocol for the ADP-Glo™ assay.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of AS2863619 and determine the IC50 value using a non-linear regression curve fit.

-

STAT5 Phosphorylation Assay by Flow Cytometry

This protocol details the analysis of STAT5 tyrosine phosphorylation in T cells.

-

Reagents:

-

Isolated mouse or human T cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

IL-2

-

AS2863619

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

-

Permeabilization/Wash Buffer (e.g., BD Perm/Wash™)

-

Fluorochrome-conjugated antibodies against CD4, and phospho-STAT5 (pY694)

-

Flow cytometer

-

-

Procedure:

-

Culture T cells in the presence or absence of AS2863619 for a predetermined time (e.g., 22 hours).

-

Stimulate the cells with IL-2 (e.g., 100 U/mL) for 15 minutes at 37°C.

-

Fix the cells by adding Fixation/Permeabilization solution and incubating for 20 minutes at 4°C.

-

Wash the cells twice with Permeabilization/Wash Buffer.

-

Stain the cells with fluorochrome-conjugated antibodies against CD4 and phospho-STAT5 for 30 minutes at 4°C in the dark.

-

Wash the cells twice with Permeabilization/Wash Buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of phospho-STAT5 in the CD4+ T cell population.

-

In Vitro Treg Conversion Assay

This protocol describes the induction of Foxp3+ Tregs from naive T cells.

-

Reagents:

-

Spleens and lymph nodes from mice

-

Naive CD4+ T cell isolation kit

-

Anti-CD3/CD28 Dynabeads

-

Recombinant mouse IL-2

-

AS2863619

-

Foxp3/Transcription Factor Staining Buffer Set

-

Fluorochrome-conjugated antibodies against CD4, CD25, and Foxp3

-

-

Procedure:

-

Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using a magnetic-activated cell sorting (MACS) kit.

-

Culture the naive T cells at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.

-

Add recombinant mouse IL-2 (e.g., 100 U/mL) to the culture medium.

-

Add AS2863619 at various concentrations (e.g., 0.1 to 1000 nM) or DMSO as a vehicle control.

-

Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain for surface markers CD4 and CD25.

-

Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.

-

Perform intracellular staining for Foxp3.

-

Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

-

In Vivo Contact Hypersensitivity Model

This protocol outlines the use of AS2863619 in a mouse model of contact hypersensitivity.

-

Animals:

-

DO11.10 TCR transgenic mice on a BALB/c background

-

-

Reagents:

-

2,4-dinitrofluorobenzene (DNFB)

-

Acetone and olive oil (4:1 mixture) as a vehicle

-

AS2863619 formulated for oral administration

-

-

Procedure:

-

Sensitization: On day 0, sensitize the mice by applying 25 µL of 0.5% DNFB in acetone/olive oil to the shaved abdomen.

-

Treatment: Administer AS2863619 (e.g., 30 mg/kg) or vehicle orally once daily from day 0 to day 13.

-

Challenge: On day 5, challenge the mice by applying 10 µL of 0.2% DNFB to both sides of the right ear. Apply vehicle to the left ear as a control.

-

Measurement: Measure ear thickness of both ears at 24, 48, and 72 hours after the challenge using a micrometer. The degree of ear swelling is calculated as the difference in ear thickness between the right and left ears.

-

Histology and Flow Cytometry: At the end of the experiment, euthanize the mice and collect the ears for histological analysis of inflammatory cell infiltration. Draining lymph nodes can be harvested to analyze the T cell populations by flow cytometry.

-

Conclusion

This compound represents a novel immunomodulatory agent with a well-defined mechanism of action. By inhibiting CDK8 and CDK19, it tips the balance of STAT5 signaling towards a pro-regulatory state, leading to the induction of Foxp3 and the generation of Tregs. This targeted approach holds significant therapeutic potential for autoimmune and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of AS2863619 and similar molecules, ultimately advancing the development of new therapies for immune-mediated disorders.

References

AS2863619: A Technical Guide to the Discovery, Synthesis, and Application of a Novel CDK8/19 Inhibitor and Foxp3 Inducer

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of AS2863619, a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). AS2863619 was identified through chemical library screening for its unique ability to induce the expression of the transcription factor Forkhead box P3 (Foxp3), a master regulator of regulatory T cells (Tregs). This guide details the discovery process, a plausible synthetic pathway, its mechanism of action involving the STAT5 signaling cascade, and its biological activity. Furthermore, it furnishes detailed protocols for key in vitro and in vivo experiments to facilitate further research and development.

Introduction: Targeting CDK8/19 in Immunology

Cyclin-dependent kinases 8 and 19 (CDK8/19) are key components of the Mediator complex, which acts as a bridge between transcription factors and RNA polymerase II, thereby regulating gene expression.[1] In the context of the immune system, CDK8/19 have been identified as critical negative regulators of Foxp3+ Treg cell polarization.[1] Tregs are essential for maintaining immune homeostasis and preventing autoimmune diseases.[1] The discovery of molecules that can modulate Treg populations is a significant therapeutic goal. AS2863619 emerged as a novel compound capable of converting conventional T cells (Tconv) into Foxp3+ Tregs, presenting a promising strategy for treating various immunological disorders.[2]

Discovery of AS2863619

AS2863619 was discovered through the screening of a chemical library comprising approximately 5,000 structurally diverse small molecules. The primary goal of the screen was to identify compounds that could generate Foxp3+ Treg cells from conventional T cells following in vitro polyclonal T-cell receptor (TCR) stimulation.

References

AS2863619 Free Base: A Technical Guide to Solubility and Stability for Drug Development Professionals

Introduction

AS2863619 is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19, with IC50 values of 0.61 nM and 4.28 nM, respectively.[1][2] This orally active compound has garnered significant interest in the field of immunology and oncology due to its unique ability to induce the expression of the transcription factor Foxp3, a key regulator of regulatory T (Treg) cells.[1] By converting conventional T cells into Foxp3+ Tregs, AS2863619 presents a promising therapeutic strategy for various immunological diseases.[2][3] This technical guide provides an in-depth overview of the free base solubility and stability of AS2863619, crucial parameters for its development as a therapeutic agent.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of AS2863619 free base has been determined in several common solvents.

Quantitative Solubility Data

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 60 - 81 | 148.06 - 199.88 | Moisture-absorbing DMSO may reduce solubility; fresh DMSO is recommended. |

| Water | 50 - 81 | - | - |

| Ethanol | < 4 | - | Solubility is limited in ethanol. |

Experimental Protocol: Kinetic Solubility Determination

The following is a representative protocol for determining the kinetic solubility of AS2863619, a common method used in early drug discovery.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%.

-

Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours) to allow for equilibration.

-

Precipitation Detection: Measure the turbidity of each sample using nephelometry or by visual inspection to detect the formation of a precipitate.

-

Quantification: For samples without visible precipitate, quantify the concentration of dissolved AS2863619 using a suitable analytical method such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

-

Solubility Determination: The highest concentration at which no precipitate is observed is determined as the kinetic solubility.

Experimental Workflow for Solubility Determination

Caption: Workflow for Kinetic Solubility Assay.

Stability Profile

Understanding the stability of AS2863619 is essential for defining its shelf-life, storage conditions, and ensuring the integrity of the molecule throughout its lifecycle.

Storage and Stability Recommendations

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | - |

| Stock Solution (in solvent) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

| Stock Solution (in solvent) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocol: Long-Term Stability Assessment

The following protocol outlines a general procedure for assessing the long-term stability of AS2863619 in its solid form, based on ICH guidelines.

-

Sample Preparation: Package the this compound powder in containers that are representative of the intended long-term storage, ensuring they are properly sealed.

-

Storage Conditions: Place the samples in stability chambers maintained at controlled long-term storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

Analytical Testing: At each time point, analyze the samples for the following:

-

Appearance: Visual inspection for any changes in physical state, color, or for the presence of particulates.

-

Assay: Quantify the amount of AS2863619 using a validated stability-indicating HPLC method to determine if there is any degradation.

-

Purity: Profile for any degradation products or impurities using the same HPLC method.

-

-

Data Evaluation: Evaluate the data to establish the re-test period or shelf life of the drug substance under the defined storage conditions.

Experimental Workflow for Stability Testing

Caption: Workflow for Long-Term Stability Study.

Mechanism of Action: CDK8/19 Inhibition and Foxp3 Induction

AS2863619 exerts its immunomodulatory effects by inhibiting CDK8 and CDK19. This inhibition leads to the activation of the signal transducer and activator of transcription 5 (STAT5). Specifically, AS2863619 suppresses the serine phosphorylation of STAT5, which is mediated by CDK8/19, while promoting the phosphorylation of a tyrosine residue in its C-terminal domain. This activated, tyrosine-phosphorylated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence (CNS)0, leading to the induction of Foxp3 expression. The upregulation of Foxp3 is a critical step in the differentiation of T cells into immunosuppressive Treg cells.

Signaling Pathway of AS2863619

Caption: AS2863619 Signaling Pathway.

References

In Vitro and In Vivo Efficacy of AS2863619: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and selective, orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2][3] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo effects of AS2863619, with a focus on its immunomodulatory activity. The primary mechanism of action of AS2863619 is the induction of the transcription factor Foxp3 in conventional T cells (Tconv), leading to their conversion into functional regulatory T cells (Tregs).[1][4] This activity presents a promising therapeutic strategy for various immunological diseases.

Data Presentation

In Vitro Activity

The in vitro potency of AS2863619 has been characterized through enzymatic and cell-based assays.

| Target | Assay Type | IC50 (nM) | Reference |

| CDK8 | Cell-free | 0.61 | |

| CDK19 | Cell-free | 4.28 |

| Effect | Cell Type | EC50 (nM) | Reference |

| Foxp3 Induction | Tconv cells | 32.5 |

In Vivo Activity

AS2863619 has demonstrated efficacy in a murine model of skin contact hypersensitivity.

| Animal Model | Dosing Regimen | Outcome | Reference |

| 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity in mice | 30 mg/kg, oral administration, daily for 2 weeks | Dampened secondary response, reduced infiltration of inflammatory cells, decreased ratios of IFN-γ+ cells. |

Experimental Protocols

In Vitro Induction of Foxp3+ Regulatory T Cells

This protocol outlines the general procedure for inducing Foxp3 expression in conventional T cells using AS2863619.

-

Isolation of T cells: Naïve CD4+ or CD8+ conventional T cells (Tconv) are isolated from peripheral blood or spleen using standard immunomagnetic bead-based separation techniques.

-

Cell Culture: Isolated Tconv cells are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary supplements.

-

TCR Stimulation: T cell receptor (TCR) stimulation is initiated by adding anti-CD3 and anti-CD28 antibodies, often coated on beads, to the cell culture. This step is crucial for the activity of AS2863619.

-

Addition of AS2863619 and IL-2: AS2863619 is added to the culture at the desired concentration (e.g., 1 µM). Interleukin-2 (IL-2) is also added to the media, as it is required for AS2863619-mediated Foxp3 induction. The induction of Foxp3 by AS2863619 is independent of TGF-β.

-

Incubation: The cells are incubated for a period of 22 hours to several days to allow for the induction of Foxp3 expression.

-

Analysis: Foxp3 expression in the T cell population is analyzed by flow cytometry using an anti-Foxp3 antibody.

Murine Model of Skin Contact Hypersensitivity

This protocol describes a common model to assess the in vivo efficacy of AS2863619 in suppressing inflammatory skin reactions.

-

Sensitization Phase: Mice are sensitized by the topical application of a sensitizing agent, such as 2,4-dinitrofluorobenzene (DNFB), to a shaved area of the skin.

-

Elicitation Phase: Several days after sensitization, a lower dose of the same sensitizing agent is applied to a different skin site (e.g., the ear) to elicit a hypersensitivity reaction.

-

Treatment: AS2863619 is administered to the mice, typically via oral gavage, at a specified dose (e.g., 30 mg/kg) daily for a defined period, such as two weeks, starting from the sensitization or elicitation phase.

-

Assessment of Inflammation: The inflammatory response is quantified by measuring parameters such as ear swelling, cellular infiltration (histology), and the presence of inflammatory cytokines (e.g., IFN-γ) in the affected tissue.

STAT5 Phosphorylation Assay

This assay is used to investigate the mechanism of action of AS2863619 on the STAT5 signaling pathway.

-

Cell Preparation and Stimulation: Mouse CD4+ T cells are prepared and stimulated as described in the in vitro Treg induction protocol.

-

Treatment with AS2863619: The cells are treated with AS2863619 (e.g., 1 µM) for a specified duration (e.g., 22 hours).

-

Cell Lysis and Protein Extraction: Following treatment, the cells are lysed to extract total protein.

-

Western Blotting or Flow Cytometry: The phosphorylation status of STAT5 is assessed. This can be done by Western blotting using antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5. Alternatively, intracellular flow cytometry can be used to detect pSTAT5 in single cells. AS2863619 treatment has been shown to suppress serine phosphorylation of the PSP motif of STAT5 to approximately 40% of control levels while enhancing tyrosine phosphorylation in the C-terminal domain to about 160% of control.

Mandatory Visualization

Signaling Pathway of AS2863619 Action

Caption: AS2863619 inhibits CDK8/19, promoting active STAT5 signaling and Foxp3 expression.

Experimental Workflow for In Vitro Treg Induction

Caption: Workflow for generating regulatory T cells from conventional T cells using AS2863619.

Logical Relationship of AS2863619 Effects

Caption: Logical flow from molecular inhibition by AS2863619 to in vivo therapeutic effects.

References

- 1. Conversion of antigen-specific effector/memory T cells into Foxp3-expressing Treg cells by inhibition of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Conversion of antigen-specific effector/memory T cells into Foxp3-expressing Treg cells by inhibition of CDK8/19 | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

The Role of AS2863619 in the Induction of Foxp3 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AS2863619, a potent small molecule inducer of the transcription factor Foxp3, a master regulator of regulatory T cells (Tregs). This document outlines the molecular mechanism, summarizes key quantitative data, details experimental protocols, and provides visual representations of the signaling pathways involved.

Core Mechanism of Action

AS2863619 is a potent and orally active inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19.[1] Its primary role in immunology is the conversion of conventional T cells (Tconv), including naïve, effector, and memory CD4+ and CD8+ T cells, into Foxp3-expressing regulatory T cells.[2][3] This induction of Foxp3 is crucial for promoting immune tolerance and has significant therapeutic potential for autoimmune diseases and allergies.[2][4]

The mechanism of AS2863619-mediated Foxp3 induction is dependent on Interleukin-2 (IL-2) and T-cell receptor (TCR) stimulation but is notably independent of Transforming Growth Factor-beta (TGF-β), a canonical inducer of Tregs. Mechanistically, AS2863619 functions by inhibiting CDK8/19, which in turn prevents the inhibitory serine phosphorylation of STAT5. This leads to an enhanced and sustained tyrosine phosphorylation of STAT5, promoting its activation. Activated STAT5 then binds to regulatory regions within the Foxp3 gene locus, primarily the conserved non-coding sequence (CNS) 0 and to a lesser extent the promoter and CNS2 regions, to drive Foxp3 expression. This enhanced STAT5 activity also upregulates the expression of other genes critical for Treg function, such as Il2ra, Tnfrsf18, Foxo1, Ccr4, and Icos.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of AS2863619.

Table 1: Inhibitory Activity of AS2863619

| Target | IC50 (nM) |

| CDK8 | 0.61 |

| CDK19 | 4.28 |

Table 2: Effect of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T cells

| Treatment | STAT5 Serine Phosphorylation (PSP motif) | STAT5 Tyrosine Phosphorylation (C-terminal domain) |

| AS2863619 (1 µM; 22 hours) | ~40% of control | ~160% of control |

Experimental Protocols

In Vitro Induction of Foxp3 in T cells

This protocol describes the general method for inducing Foxp3 expression in T cells using AS2863619.

1. Cell Preparation:

- Isolate naïve (CD44lowCD62Lhigh) or effector/memory (CD44highCD62Llow) CD4+ and CD8+ T cells from peripheral blood or spleen.

2. Cell Culture and Stimulation:

- Culture the isolated T cells in appropriate media.

- Stimulate the cells with anti-CD3 and anti-CD28 monoclonal antibody-coated beads to provide TCR signaling.

- Supplement the culture with IL-2.

3. AS2863619 Treatment:

- Add AS2863619 to the cell culture at the desired concentration (e.g., 1 µM).

4. Incubation:

- Incubate the cells for a sufficient period to allow for Foxp3 induction (e.g., 22 hours or longer).

5. Analysis:

- Harvest the cells and stain for surface markers (e.g., CD4, CD8) and intracellular Foxp3 using flow cytometry to determine the percentage of Foxp3+ cells.

In Vivo Induction of Foxp3 in an Antigen-Specific Manner

This protocol outlines the methodology for inducing antigen-specific Foxp3+ T cells in a mouse model.

1. Animal Model:

- Utilize DO11.10 TCR transgenic mice on a RAG2-deficient or RAG2-sufficient background. These mice have T cells that recognize an ovalbumin (OVA) peptide.

2. Antigen Immunization:

- Immunize the mice with the specific antigen (e.g., OVA peptide).

3. AS2863619 Administration:

- Administer AS2863619 orally at a suitable dosage (e.g., 30 mg/kg daily).

4. Analysis:

- After a defined period, isolate lymphocytes from relevant tissues (e.g., spleen, lymph nodes).

- Use flow cytometry to identify and quantify the antigen-specific (e.g., KJ1.26+) Foxp3+ T cell population.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying AS2863619.

Caption: Signaling pathway of AS2863619 in inducing Foxp3 expression.

Caption: General experimental workflow for in vitro Foxp3 induction.

Conclusion

AS2863619 represents a significant advancement in the field of immunology, offering a novel, TGF-β-independent method for generating regulatory T cells. Its ability to convert antigen-specific effector and memory T cells into Tregs holds considerable promise for the development of targeted therapies for a range of immunological disorders. The detailed mechanisms and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of Foxp3 induction. Further research, including clinical trials, will be crucial to fully elucidate the safety and efficacy of AS2863619 in human diseases.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. Conversion of antigen-specific effector/memory T cells into Foxp3-expressing Treg cells by inhibition of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Targets of AS2863619 Beyond CDK8/19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). While its primary mechanism of action is the inhibition of these two kinases, its most profound documented biological effect beyond this is the induction of the transcription factor Forkhead box P3 (Foxp3). This induction effectively converts conventional T cells into regulatory T cells (Tregs), presenting significant therapeutic potential in immunology. This technical guide provides an in-depth overview of the known biological targets of AS2863619, with a particular focus on its high selectivity and the signaling pathways it modulates to induce the Treg phenotype.

Primary Biological Targets: CDK8 and CDK19

AS2863619 demonstrates high potency against its primary targets, CDK8 and CDK19. The inhibitory concentrations (IC50) have been determined through in vitro kinase assays.

| Target | IC50 (nM) | Assay Type |

| CDK8 | 0.61 | In vitro kinase assay |

| CDK19 | 4.28 | In vitro kinase assay |

Off-Target Selectivity Profile

A critical aspect of drug development is understanding a compound's selectivity. AS2863619 has been profiled against a broad panel of kinases to determine its off-target interaction profile.

| Parameter | Finding |

| Kinase Panel Size | 189 kinases |

| Key Result | No significant off-target inhibition was observed. Specifically, none of the 189 kinases tested were inhibited by more than 50% at the screening concentration.[1] |

This high degree of selectivity suggests that the biological effects of AS2863619 are predominantly mediated through the inhibition of CDK8 and CDK19.

Key Biological Process Modulated: Foxp3 Induction in T Cells

The most significant described biological effect of AS2863619, beyond the direct inhibition of its primary kinase targets, is the induction of Foxp3 expression in both naïve and effector/memory T cells.[2] This process effectively converts conventional T cells (Tconv) into induced regulatory T cells (iTregs), which have immunosuppressive functions.

Signaling Pathway of AS2863619-Mediated Foxp3 Induction

AS2863619-mediated inhibition of CDK8/19 leads to the induction of Foxp3 through the modulation of the STAT5 signaling pathway. In activated T cells, CDK8 and CDK19 normally phosphorylate a serine residue in the C-terminal region of STAT5, which leads to its inactivation and subsequent repression of the Foxp3 gene. By inhibiting CDK8/19, AS2863619 prevents this inhibitory phosphorylation of STAT5. This results in the augmented and sustained tyrosine phosphorylation of STAT5, leading to its enhanced nuclear retention and binding to the Foxp3 gene locus, thereby activating its transcription.

Experimental Protocols

In Vitro Foxp3 Induction Assay

This protocol describes the general methodology for inducing Foxp3 expression in T cells using AS2863619.

Methodology:

-

T Cell Isolation: Isolate conventional T cells (Tconv), for example, CD4+Foxp3- T cells, from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture and Stimulation: Culture the isolated Tconv cells in a suitable medium supplemented with Interleukin-2 (IL-2). Stimulate the T cells through their T cell receptor (TCR) using anti-CD3 and anti-CD28 antibodies, typically coated on beads.

-

Compound Treatment: Add AS2863619 to the cell cultures at various concentrations to determine the dose-dependent effect on Foxp3 induction.

-

Incubation: Incubate the cells for a period of 3 to 5 days under standard cell culture conditions (37°C, 5% CO2).

-

Analysis: Harvest the cells and perform intracellular staining for the Foxp3 transcription factor. Analyze the percentage of Foxp3-expressing cells using flow cytometry.

Kinase Selectivity Profiling (General Methodology)

The high selectivity of AS2863619 was determined using a competitive binding assay format. While the specific details for the AS2863619 screen are not fully published, the general principles of such an assay are outlined below.

Methodology:

-

Assay Principle: The assay measures the ability of a test compound (AS2863619) to compete with an immobilized, active-site directed ligand for binding to a specific kinase.

-

Procedure: A panel of kinases is tested. For each kinase, it is incubated with the immobilized ligand and the test compound.

-

Detection: The amount of kinase bound to the immobilized ligand is quantified. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.

-

Data Analysis: The results are typically expressed as the percentage of inhibition relative to a control (e.g., DMSO).

Conclusion

AS2863619 is a highly selective inhibitor of CDK8 and CDK19. Extensive kinase profiling has revealed a very clean off-target profile, indicating that its biological effects are primarily mediated through these two kinases. The most prominent and well-characterized downstream effect is the induction of Foxp3 in T cells, driven by the modulation of STAT5 phosphorylation. This high selectivity and potent biological activity make AS2863619 a valuable tool for studying the roles of CDK8/19 in immune regulation and a potential therapeutic agent for autoimmune and inflammatory diseases. Further research may yet uncover other cellular processes regulated by the CDK8/19-STAT5 axis that are modulated by this compound.

References

Preclinical Profile of AS2863619 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19. Preclinical studies have demonstrated its ability to induce the expression of the transcription factor Foxp3, a key regulator of regulatory T cell (Treg) function. This technical guide provides an in-depth overview of the preclinical data available for AS2863619 free base, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these studies. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and immunology.

Introduction

AS2863619 has emerged as a promising immunomodulatory agent due to its unique ability to convert conventional T cells (Tconv) into Foxp3-expressing regulatory T cells (Tregs).[1] Tregs play a critical role in maintaining immune homeostasis and preventing autoimmune diseases. The pharmacological inhibition of CDK8 and CDK19 by AS2863619 offers a novel therapeutic strategy for various immunological disorders by augmenting Treg populations. This document summarizes the key preclinical findings and methodologies related to this compound.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data from preclinical studies of AS2863619.

Table 1: In Vitro Potency of AS2863619

| Target | Assay Type | IC50 (nM) | Reference |

| CDK8 | Cell-free assay | 0.61 - 0.6099 | [2][3][4] |

| CDK19 | Cell-free assay | 4.28 - 4.277 | [2] |

| Foxp3 Induction in Tconv cells | Cell-based assay | EC50 of 32.5 nM |

Table 2: In Vivo Efficacy of AS2863619

| Animal Model | Dosing Regimen | Key Findings | Reference |

| DO11.10 TCR transgenic mice | 30 mg/kg, oral administration | Induced Foxp3 in antigen-specific T cells | |

| Skin Contact Hypersensitivity (DNFB-induced) | 30 mg/kg, daily oral administration for 2 weeks | Suppressed secondary response, reduced inflammatory cell infiltration | |

| Autoimmune Disease Models | Not specified in detail | Exerted protective effects |

Mechanism of Action

AS2863619 exerts its immunomodulatory effects by inhibiting CDK8 and CDK19. This inhibition leads to the enhanced activation of STAT5, a key transcription factor in the IL-2 signaling pathway. Activated STAT5 then binds to the promoter and conserved non-coding sequence (CNS) regions of the Foxp3 gene, leading to its transcription and the subsequent differentiation of Tconv cells into Foxp3+ Tregs. This process is dependent on IL-2 and T-cell receptor (TCR) stimulation but is independent of TGF-β.

Figure 1: AS2863619 signaling pathway in T cells.

Experimental Protocols

In Vitro Foxp3 Induction in T Cells

This protocol describes the methodology for inducing Foxp3 expression in mouse T cells using AS2863619.

-

Cell Isolation:

-

Isolate CD4+ or CD8+ T cells from the spleens and lymph nodes of mice (e.g., BALB/c or DO11.10 TCR transgenic mice) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

Cell Culture:

-

Culture the isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, and antibiotics.

-

-

T Cell Stimulation:

-

Stimulate the T cells with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-5 µg/mL) antibodies, or with anti-CD3/CD28 mAb-coated beads.

-

Add recombinant human IL-2 (e.g., 100 U/mL) to the culture medium.

-

-

AS2863619 Treatment:

-

Add AS2863619 (dissolved in DMSO) to the cell culture at a final concentration of 1.0 µM. An equivalent volume of DMSO should be used as a vehicle control.

-

-

Incubation:

-

Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Analysis:

-

Harvest the cells and stain for surface markers (e.g., CD4, CD8, CD25) and intracellular Foxp3 using flow cytometry.

-

Figure 2: In vitro Foxp3 induction workflow.

In Vivo Contact Hypersensitivity Model

This protocol outlines the induction and assessment of a contact hypersensitivity response in mice and the evaluation of AS2863619's therapeutic effect.

-

Animals:

-

Use 8-12 week old BALB/c mice.

-

-

Sensitization:

-

On day 0, sensitize the mice by applying a 0.5% solution of 2,4-dinitrofluorobenzene (DNFB) in a 4:1 acetone:olive oil vehicle to the shaved abdomen.

-

-

Challenge:

-

On day 5, challenge the mice by applying a 0.2% DNFB solution to the dorsal side of one ear. The contralateral ear receives the vehicle alone as a control.

-

-

AS2863619 Administration:

-

Administer AS2863619 orally at a dose of 30 mg/kg daily, starting from the day of sensitization or a few days before the challenge, and continuing for the duration of the experiment.

-

-

Assessment:

-

Measure ear thickness using a digital micrometer at 24, 48, and 72 hours after the challenge. The degree of ear swelling is calculated as the difference in thickness between the DNFB-treated and vehicle-treated ears.

-

At the end of the experiment, euthanize the mice and collect the ears for histological analysis to assess inflammatory cell infiltration. Draining lymph nodes can also be collected for flow cytometric analysis of T cell populations.

-

In Vivo Foxp3 Induction in Antigen-Specific T Cells

This protocol describes the use of DO11.10 TCR transgenic mice to evaluate the in vivo induction of Foxp3 in antigen-specific T cells by AS2863619.

-

Animals:

-

Use DO11.10 TCR transgenic mice, which have T cells that recognize an ovalbumin (OVA) peptide presented by I-Ad.

-

-

Immunization:

-

Immunize the mice with OVA emulsified in Complete Freund's Adjuvant (CFA) via subcutaneous injection.

-

-

AS2863619 Administration:

-

Administer AS2863619 orally at a dose of 30 mg/kg daily, starting from the day of immunization.

-

-

Analysis:

-

After a specified period (e.g., 7-10 days), sacrifice the mice and isolate splenocytes and lymph node cells.

-

Stain the cells for CD4, the transgenic T cell receptor (using the KJ1-26 antibody), and intracellular Foxp3.

-

Analyze the percentage of Foxp3+ cells within the KJ1-26+ CD4+ T cell population by flow cytometry to determine the extent of antigen-specific Treg induction.

-

Discussion and Future Directions

The preclinical data for AS2863619 strongly support its potential as a therapeutic agent for autoimmune and inflammatory diseases. Its ability to convert conventional T cells into regulatory T cells via a novel mechanism represents a significant advancement in the field of immunology. Further preclinical studies should focus on elucidating the long-term stability and function of AS2863619-induced Tregs, as well as evaluating its efficacy and safety in a broader range of disease models. The detailed protocols provided in this guide should facilitate the replication and extension of these important findings.

References

The Impact of AS2863619 on STAT5 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent, orally active small molecule that has been identified as a significant modulator of the STAT5 signaling pathway. Contrary to functioning as a direct inhibitor, AS2863619 acts by inhibiting cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. This inhibition leads to a nuanced yet powerful activation of STAT5, a key transcription factor in immune regulation. By preventing the inactivating serine phosphorylation of STAT5 by CDK8/19, AS2863619 promotes the active, tyrosine-phosphorylated state of STAT5. This sustained STAT5 activity is pivotal in driving the expression of the transcription factor Foxp3, which in turn mediates the conversion of conventional T cells into regulatory T (Treg) cells. This technical guide provides an in-depth overview of the mechanism of action of AS2863619, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Mechanism of Action

AS2863619 is a selective inhibitor of the kinase activity of CDK8 and CDK19.[1] In the context of T cell signaling, T-cell receptor (TCR) stimulation normally induces the activity of CDK8 and CDK19. These kinases then phosphorylate STAT5 on a serine residue within its PSP (pro-ser-pro) motif, which serves as a negative regulatory signal, inactivating STAT5 and thereby hindering the expression of its target genes, including Foxp3.[2]

The intervention of AS2863619 blocks this inhibitory phosphorylation event. By inhibiting CDK8 and CDK19, AS2863619 ensures that STAT5 remains in its active state, characterized by phosphorylation at a C-terminal tyrosine residue.[2] This active, tyrosine-phosphorylated STAT5 can then translocate to the nucleus and bind to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence (CNS0), to induce its expression.[2] The resulting increase in Foxp3 protein levels drives the differentiation of both naïve and effector/memory T cells into Foxp3+ regulatory T cells.[1] This process is dependent on IL-2 signaling, which is a known activator of the JAK-STAT5 pathway, but is independent of TGF-β.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of AS2863619.

Table 1: In Vitro Potency of AS2863619

| Parameter | Target | Value | Reference |

| IC50 | CDK8 | 0.61 nM | |

| IC50 | CDK19 | 4.28 nM | |

| EC50 (Foxp3 Induction) | Tconv cells | 32.5 nM |

Table 2: Effect of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T cells

| Treatment | Phosphorylation Site | Change from Control | Experimental Conditions | Reference |

| AS2863619 | Serine (PSP motif) | ~40% of control | 1 µM, 22 hours | |

| AS2863619 | Tyrosine (C-terminal) | ~160% of control | 1 µM, 22 hours |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the core signaling pathway and a typical experimental workflow.

AS2863619-Mediated STAT5 Activation Pathway

Caption: AS2863619 inhibits CDK8/19, promoting STAT5 activity and Foxp3-mediated Treg differentiation.

Western Blot Workflow for STAT5 Phosphorylation Analysis

Caption: Workflow for analyzing STAT5 phosphorylation in T cells treated with AS2863619 via Western Blot.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research that identified the effects of AS2863619 on STAT5 signaling.

In Vitro T Cell Culture and Foxp3 Induction

-

Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

-

Culture Conditions: Culture the isolated T cells in RPMI-1640 medium supplemented with 10% FBS, 50 µM 2-mercaptoethanol, penicillin-streptomycin, and 20 U/mL recombinant human IL-2.

-

T Cell Activation: Activate the T cells using anti-CD3 and anti-CD28 monoclonal antibody-coated beads.

-

AS2863619 Treatment: Add AS2863619 (dissolved in DMSO) to the culture at the desired concentrations (e.g., for EC50 determination) or at a fixed concentration (e.g., 1 µM for phosphorylation studies). An equivalent volume of DMSO should be used as a vehicle control.

-

Incubation: Incubate the cells for the specified duration (e.g., 3-4 days for Foxp3 expression analysis by flow cytometry, or 22 hours for western blot analysis).

Immunoprecipitation and Western Blotting for STAT5 Phosphorylation

-

Cell Lysis: After treatment, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Immunoprecipitation (optional, for enhanced signal): Incubate the cell lysates with an anti-STAT5b antibody overnight at 4°C, followed by incubation with protein A/G-agarose beads.

-

SDS-PAGE and Transfer: Separate the proteins from the whole-cell lysates or immunoprecipitates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT5 (Ser), phospho-STAT5 (Tyr), total STAT5, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Perform densitometric analysis to quantify the changes in STAT5 phosphorylation relative to the total STAT5 and the loading control.

CDK8/19 Kinase Assay

-

Assay Principle: The kinase activity of recombinant CDK8/CycC and CDK19/CycC is measured by their ability to phosphorylate a specific substrate. The inhibition by AS2863619 is determined by the reduction in substrate phosphorylation.

-

Reaction Mixture: Prepare a reaction mixture containing the recombinant kinase, a suitable kinase buffer, ATP, and a specific substrate (e.g., a peptide containing the STAT5 serine phosphorylation motif).

-

Inhibitor Addition: Add serial dilutions of AS2863619 or DMSO (vehicle control) to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period.

-

Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as radiometric assays with [γ-32P]ATP or non-radioactive methods like ELISA-based assays with phospho-specific antibodies or luminescence-based assays that measure ATP consumption.

-

IC50 Calculation: Plot the percentage of kinase inhibition against the log concentration of AS2863619 and determine the IC50 value using a non-linear regression analysis.

Conclusion

AS2863619 represents a novel approach to modulating STAT5 signaling. By inhibiting the negative regulators CDK8 and CDK19, it effectively enhances STAT5 activity, leading to the induction of Foxp3 and the generation of regulatory T cells. This mechanism holds significant therapeutic potential for various immunological diseases. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage this important signaling pathway.

References

A Technical Deep Dive: Comparing AS2863619 Free Base and Its Dihydrochloride Salt Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and selective dual inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, which has shown significant promise in immunology by inducing the expression of the transcription factor Foxp3, a key regulator of regulatory T cells (Tregs). This technical guide provides an in-depth comparison of the free base form of AS2863619 and its more commonly utilized dihydrochloride salt. This document is intended to be a comprehensive resource for researchers and drug development professionals, summarizing available data on their chemical properties, biological activity, and providing detailed experimental protocols for their use.

Introduction

AS2863619 has emerged as a valuable research tool for its ability to convert conventional T cells into immunosuppressive Tregs. This activity is achieved through the inhibition of CDK8 and CDK19, leading to the activation of STAT5 and subsequent induction of Foxp3 expression.[1][2] The choice between using a free base or a salt form of a drug candidate is a critical decision in drug development, impacting its physicochemical properties, bioavailability, and manufacturability. This guide aims to provide a clear comparison of the available data for AS2863619 free base and its dihydrochloride salt to aid researchers in selecting the appropriate form for their studies.

Chemical and Physical Properties

Table 1: Comparison of Physicochemical Properties of this compound and Dihydrochloride Salt

| Property | This compound | AS2863619 Dihydrochloride Salt |

| Molecular Formula | C₁₆H₁₂N₈O | C₁₆H₁₂N₈O · 2HCl |

| Molecular Weight | 332.32 g/mol [3] | 405.24 g/mol [4] |

| CAS Number | 2241300-50-3[3] | 2241300-51-4 |

| Appearance | Solid Powder | Solid |

| Solubility in DMSO | 250 mg/mL (752.29 mM) | 10 mM, 60 mg/mL (148.06 mM), 81 mg/mL (199.88 mM) |

| Solubility in Water | Not reported | 50 mg/mL, 81 mg/mL |

| Stability | Recommended storage at -20°C for 1 year. | Recommended storage as a powder for 3 years at -20°C. Stock solutions are stable for 1 year at -80°C and 1 month at -20°C. |

| Hygroscopicity | Not reported | Not explicitly reported, but the use of fresh DMSO is recommended as moisture-absorbing DMSO reduces solubility, suggesting potential hygroscopicity. |

Biological Activity

Both the free base and the dihydrochloride salt of AS2863619 exhibit potent inhibitory activity against CDK8 and CDK19 and induce Foxp3 expression in T cells. The reported IC₅₀ values are consistent across different sources and do not appear to differentiate between the two forms, suggesting that the active moiety is the free base.

Table 2: In Vitro Biological Activity of AS2863619

| Target | IC₅₀ (nM) | Cell-based Activity |

| CDK8 | 0.61 | Induces Foxp3 expression in mouse and human CD4⁺ and CD8⁺ T cells. |

| CDK19 | 4.28 | Effective concentration for in vitro Foxp3 induction is approximately 1.0 μM. |

Signaling Pathway of AS2863619

AS2863619 exerts its biological effects by modulating a specific signaling cascade within T cells. The following diagram illustrates the key steps in this pathway.

References

Methodological & Application

Application Notes and Protocols for AS2863619 Free Base in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2][3][4] In the context of immunology research, AS2863619 has emerged as a powerful tool for inducing the expression of the transcription factor Forkhead box P3 (Foxp3) in conventional T cells (Tconv).[1] This induction effectively converts both naïve and effector/memory T cells into Foxp3-expressing regulatory T cells (Tregs), which play a critical role in maintaining immunological self-tolerance and homeostasis. The mechanism of action is independent of TGF-β, a canonical inducer of Tregs, and is reliant on T-cell receptor (TCR) and IL-2 signaling. AS2863619 presents a valuable asset for studying Treg development, function, and its therapeutic potential in various immunological diseases.

Mechanism of Action

AS2863619 exerts its biological effects by inhibiting the kinase activity of CDK8 and CDK19. In activated T cells, CDK8/19 phosphorylates STAT5 on a serine residue within the PSP motif, which attenuates its activity. By inhibiting CDK8/19, AS2863619 prevents this negative regulation, leading to enhanced tyrosine phosphorylation and nuclear retention of STAT5. Activated STAT5 then binds to regulatory regions of the Foxp3 gene, inducing its expression and promoting the differentiation of Tconv cells into Tregs.

Quantitative Data Summary

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 (CDK8) | 0.6099 nM (0.61 nM) | Cell-free assay | |

| IC50 (CDK19) | 4.277 nM (4.28 nM) | Cell-free assay | |

| EC50 (Foxp3 Induction) | 32.5 nM | Tconv cells | |

| Effective In Vitro Concentration | 1 µM | Mouse CD4+ T cells (for STAT5 phosphorylation studies) | |

| In Vivo Oral Administration Dose | 30 mg/kg | DO11.10 TCR transgenic mice |

Signaling Pathway

Experimental Protocols

Protocol 1: In Vitro Induction of Foxp3 in Mouse CD4+ T Cells

This protocol describes the induction of Foxp3 in isolated primary mouse CD4+ T cells.

Materials:

-

AS2863619 free base

-

DMSO (for stock solution)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

Mouse CD4+ T cell isolation kit

-

Anti-mouse CD3 and anti-mouse CD28 antibodies (plate-bound or bead-conjugated)

-

Recombinant mouse IL-2

-

96-well flat-bottom cell culture plates

-

Flow cytometry staining buffers, antibodies against CD4, and Foxp3.

Procedure:

-

Preparation of AS2863619 Stock Solution:

-

Dissolve this compound in DMSO to prepare a 10 mM stock solution.

-

Store the stock solution at -20°C. Further dilutions should be made in complete RPMI-1640 medium immediately before use.

-

-

Isolation of CD4+ T Cells:

-

Isolate naïve or total CD4+ T cells from the spleens and lymph nodes of mice using a CD4+ T cell isolation kit according to the manufacturer's instructions.

-

-

T Cell Activation and Treatment:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C, then wash with PBS.

-

Alternatively, use anti-CD3/CD28 antibody-coated beads.

-

Seed the isolated CD4+ T cells at a density of 1-2 x 10^5 cells per well in 200 µL of complete RPMI-1640 medium.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) if using plate-bound anti-CD3.

-

Add recombinant mouse IL-2 to a final concentration of 50 U/mL.

-

Add AS2863619 to the desired final concentration (a titration from 10 nM to 1 µM is recommended to determine the optimal concentration for your specific cell type and conditions). Include a DMSO vehicle control.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 3-4 days.

-

-

Analysis of Foxp3 Expression:

-

Harvest the cells and stain for surface markers (e.g., CD4).

-

Perform intracellular staining for Foxp3 using a commercially available Foxp3 staining buffer set and a fluorescently labeled anti-Foxp3 antibody according to the manufacturer's protocol.

-

Analyze the percentage of Foxp3+ cells within the CD4+ T cell population by flow cytometry.

-

Experimental Workflow

General Recommendations

-

Cell Viability: AS2863619 has been reported to not exhibit cellular toxicity or hinder the proliferative activity of Tconv cells within the concentration range that induces Foxp3. However, it is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

-

Species Reactivity: The provided protocols are for mouse T cells. While AS2863619 has been shown to enhance FOXP3 expression in human CD4+ and CD8+ Tconv cells, optimization of the protocol for human cells, including stimulation conditions and concentrations of AS2863619 and cytokines, may be necessary.

-

Storage: Store the AS2863619 stock solution in DMSO at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Disclaimer: This protocol is intended for research use only. Please refer to the relevant safety data sheets and follow good laboratory practices when handling all reagents.

References

Preparation of AS2863619 Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and orally active dual inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, with IC50 values of 0.61 nM and 4.28 nM, respectively.[1][2][3] It has been identified as a robust inducer of Foxp3, a key transcription factor for regulatory T cells (Tregs).[2][4] AS2863619 facilitates the conversion of antigen-specific effector/memory T cells into Foxp3+ Tregs, highlighting its therapeutic potential in various immunological diseases. This document provides detailed protocols for the preparation, storage, and handling of AS2863619 stock solutions for in vitro and in vivo research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of AS2863619 is presented in Table 1. This information is critical for accurate preparation of stock solutions and for understanding the compound's characteristics.

| Property | Value | Reference |

| Molecular Formula | C16H14Cl2N8O | |

| Molecular Weight | 405.24 g/mol | |

| CAS Number | 2241300-51-4 | |

| Appearance | Solid | |

| Purity | ≥98% |

Solubility

The solubility of AS2863619 in common laboratory solvents is crucial for preparing appropriate stock solutions. It is highly soluble in DMSO. The solubility data is summarized in Table 2. For consistent results, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.

| Solvent | Solubility |

| DMSO | ≥ 10 mM (up to 81 mg/mL) |

| Water | Soluble (up to 50 mg/mL, requires filtration) |

| Ethanol | <1 mg/mL |

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of AS2863619 in dimethyl sulfoxide (DMSO), a common starting concentration for in vitro studies.

Materials:

-

AS2863619 solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Calculate the required mass of AS2863619:

-

To prepare 1 mL of a 10 mM stock solution, you will need 0.40524 mg of AS2863619.

-

Calculation: 10 mmol/L * 1 L/1000 mL * 405.24 g/mol * 1000 mg/g = 4.0524 mg/mL

-

For ease of weighing, it is recommended to prepare a larger volume (e.g., 5 mL, requiring 20.262 mg).

-

-

Weigh the AS2863619:

-

Carefully weigh the calculated amount of AS2863619 powder and place it in a sterile tube.

-

-

Add DMSO:

-

Add the desired volume of anhydrous DMSO to the tube containing the AS2863619 powder.

-

-

Dissolve the compound:

-

Vortex the solution vigorously until the solid is completely dissolved.

-

If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots as recommended in Table 3.

-

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. A common working concentration for in vitro experiments is 1.0 µM.

Procedure:

-

Perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the final working concentration.

-

Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

It is recommended to prepare fresh working solutions for each experiment.

Storage and Stability

Proper storage of AS2863619 as a solid and in solution is essential to maintain its stability and activity.

| Form | Storage Temperature | Stability |

| Solid Powder | -20°C | ≥ 4 years |

| Stock Solution in Solvent | -80°C | 6 months to 1 year |

| -20°C | 1 month |

Note: Always refer to the manufacturer's specific recommendations for storage.

Safety and Handling

-

AS2863619 is for research use only and not for human or veterinary use.

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Signaling Pathway and Experimental Workflow

AS2863619 inhibits CDK8/19, which leads to enhanced STAT5 activation and subsequent activation of the Foxp3 gene. This mechanism underlies its ability to induce the conversion of conventional T cells into regulatory T cells.

References

Application Notes and Protocols for AS2863619 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and orally active dual inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[1][2][3] Its primary mechanism of action involves the induction of the transcription factor Foxp3 in conventional T cells (Tconvs), leading to their conversion into regulatory T cells (Tregs).[1][2] This process is mediated through the enhancement of STAT5 activation. These induced Tregs have demonstrated suppressive functions in various immunological disease models, highlighting the therapeutic potential of AS2863619. This document provides detailed application notes and protocols for the recommended dosage and administration of AS2863619 in in vivo mouse studies, focusing on the contact hypersensitivity model.

Mechanism of Action: CDK8/19 Inhibition and Foxp3 Induction

AS2863619 selectively inhibits CDK8 and CDK19 with high potency. This inhibition leads to an increase in the tyrosine phosphorylation of STAT5, a key signaling molecule in T cells. Activated STAT5 then promotes the expression of Foxp3, the master regulator of Treg development and function. Consequently, AS2863619 facilitates the conversion of antigen-specific effector/memory T cells into Foxp3+ Tregs.

Caption: Signaling pathway of AS2863619.

Recommended In Vivo Dosage and Administration

The recommended dosage of AS2863619 for in vivo mouse studies is 30 mg/kg, administered orally. This dosage has been shown to achieve a serum concentration sufficient to induce Foxp3 in vivo without discernible toxicity.

Quantitative Data Summary

| Parameter | Value | Species | Administration Route | Reference |

| Effective Dosage | 30 mg/kg | Mouse | Oral | |

| IC50 (CDK8) | 0.61 nM | - | In vitro | |

| IC50 (CDK19) | 4.28 nM | - | In vitro |

Experimental Protocols

Preparation of AS2863619 for Oral Administration

Materials:

-

AS2863619 powder

-

Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Oral gavage needles (20-22 gauge, straight or curved)

-

Syringes (1 ml)

Protocol:

-

Calculate the required amount of AS2863619 based on the body weight of the mice and the 30 mg/kg dosage. For a 25g mouse, this would be 0.75 mg.

-

Weigh the calculated amount of AS2863619 powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the chosen vehicle to the tube. The final volume for oral gavage is typically 100-200 µl per mouse.

-

Vortex the mixture vigorously for several minutes to suspend the compound. If the compound is difficult to dissolve, brief sonication may be applied.

-

Ensure a homogenous suspension is achieved before each administration.

DNFB-Induced Contact Hypersensitivity Model

This model is used to assess the ability of AS2863619 to suppress T-cell-mediated skin inflammation.

Materials:

-

AS2863619 oral formulation (prepared as described above)

-

2,4-Dinitrofluorobenzene (DNFB)

-

Acetone

-

Olive oil

-

Micropipettes

-

Calipers for measuring ear thickness

Experimental Workflow:

Caption: Workflow for the DNFB-induced contact hypersensitivity model.

Protocol:

-

Sensitization (Day 0):

-

Anesthetize the mice and shave a small area of their abdomen.

-

Prepare a 0.5% (w/v) solution of DNFB in a 4:1 mixture of acetone and olive oil.

-

Apply 25 µl of the 0.5% DNFB solution to the shaved abdominal skin.

-

-

Treatment (Daily, starting from Day 0 or Day 1 for a prophylactic regimen):

-

Administer AS2863619 (30 mg/kg) or vehicle orally to the mice daily. In some studies, treatment is administered for 2 weeks following sensitization.

-

-

Challenge (Day 5):

-

Prepare a 0.2% (w/v) solution of DNFB in a 4:1 mixture of acetone and olive oil.

-

Measure the baseline thickness of both ears of each mouse using calipers.

-

Apply 20 µl of the 0.2% DNFB solution to the dorsal and ventral surfaces of one ear. The other ear can serve as an untreated control.

-

-

Measurement (24-48 hours post-challenge):

-

At 24 and 48 hours after the challenge, measure the thickness of both ears.

-

The degree of ear swelling is calculated as the difference between the thickness of the DNFB-challenged ear and the baseline measurement or the thickness of the untreated ear.

-

Expected Outcomes:

Mice treated with AS2863619 are expected to show a significant reduction in ear swelling compared to vehicle-treated mice. This is attributed to the suppression of the inflammatory response by the induced Treg population. Histological analysis of the ear tissue can further reveal reduced infiltration of inflammatory cells in the AS2863619-treated group.

In Vivo Treg Suppression Assay

This assay directly assesses the suppressive function of Tregs generated in vivo following AS2863619 treatment.

Materials:

-

AS2863619 oral formulation

-

Antigen-specific CD4+ T cells (e.g., from OT-II mice)

-

Carboxyfluorescein succinimidyl ester (CFSE) for cell labeling

-

Antigen (e.g., OVA peptide for OT-II cells)

-

Adoptive transfer recipient mice (e.g., Rag1-/-)

-

Flow cytometer

Experimental Workflow:

Caption: Workflow for an in vivo Treg suppression assay.

Protocol:

-

In Vivo Treg Induction:

-

Treat donor mice with AS2863619 (30 mg/kg, orally) and the relevant antigen to induce antigen-specific Tregs.

-

After a specified period (e.g., 5-7 days), isolate CD4+ T cells from the spleen and lymph nodes of these donor mice. These will be the putative induced Treg population.

-

-

Preparation of Effector T cells (Teff):

-

Isolate naive CD4+ T cells from a separate cohort of mice (e.g., untreated OT-II mice).

-

Label these cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation.

-

-

Adoptive Transfer:

-

Co-transfer a defined number of the induced Tregs and CFSE-labeled Teff cells into recipient mice (e.g., immunodeficient Rag1-/- mice). A typical ratio would be 1:4 (Treg:Teff).

-

A control group should receive only CFSE-labeled Teff cells.

-

-

Antigen Challenge:

-

Immunize the recipient mice with the specific antigen (e.g., OVA peptide in adjuvant) to stimulate the proliferation of the Teff cells.

-

-

Analysis:

-

After 3-5 days, harvest splenocytes and lymph node cells from the recipient mice.

-

Analyze the proliferation of the CFSE-labeled Teff cells using a flow cytometer. Proliferation is measured by the dilution of the CFSE signal.

-

Expected Outcomes:

In mice that received the AS2863619-induced Tregs, the proliferation of the CFSE-labeled Teff cells should be significantly lower compared to the control group that did not receive Tregs. This indicates that the AS2863619-induced Tregs are functionally suppressive in vivo.

Conclusion

AS2863619 is a promising immunomodulatory compound that effectively induces the generation of functional regulatory T cells in vivo. The recommended oral dosage of 30 mg/kg in mice has been shown to be well-tolerated and effective in preclinical models of immunological diseases. The detailed protocols provided here for oral administration, the contact hypersensitivity model, and the in vivo Treg suppression assay should serve as a valuable resource for researchers investigating the therapeutic potential of this novel CDK8/19 inhibitor.

References

Application Notes and Protocols for In Vitro Generation of Regulatory T Cells Using AS2863619

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T cells (Tregs) are critical for maintaining immune homeostasis and preventing autoimmunity. The transcription factor Foxp3 is a key regulator of Treg development and function.[1] The ability to generate stable and functional Tregs in vitro holds significant therapeutic potential for various autoimmune and inflammatory diseases. AS2863619 is a potent and orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[2] This document provides detailed application notes and protocols for the use of AS2863619 to induce the differentiation of conventional T cells (Tconv) into Foxp3-expressing Tregs in vitro.

The induction of Foxp3 by AS2863619 is dependent on T-cell receptor (TCR) stimulation and Interleukin-2 (IL-2) signaling, but notably occurs independently of Transforming Growth Factor-beta (TGF-β).[2][3] This presents a significant advantage over traditional methods that rely on TGF-β, which can have pleiotropic and sometimes undesirable effects. AS2863619 treatment has been shown to convert both naïve and effector/memory T cells into Foxp3+ Tregs.[3]

Mechanism of Action

AS2863619 exerts its function by inhibiting CDK8 and its paralog CDK19. In activated T cells, CDK8/19 phosphorylates the signal transducer and activator of transcription 5 (STAT5) at a serine residue within the PSP motif, which hinders its activity. By inhibiting CDK8/19, AS2863619 prevents this inhibitory serine phosphorylation and promotes the activating tyrosine phosphorylation in the C-terminal domain of STAT5. This enhanced STAT5 activation leads to its binding to the Foxp3 gene locus, primarily at the conserved noncoding sequence (CNS)0, thereby inducing Foxp3 expression and promoting the Treg phenotype.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the use of AS2863619 for in vitro Treg generation.

| Parameter | Value | Reference |

| AS2863619 IC50 (CDK8) | 0.61 nM | |

| AS2863619 IC50 (CDK19) | 4.28 nM |

| Experimental Condition | Observation | Reference |

| AS2863619 (1 µM) on mouse CD4+ T cells (22 hours) | Suppresses serine phosphorylation of STAT5 to ~40% of control | |

| AS2863619 (1 µM) on mouse CD4+ T cells (22 hours) | Enhances tyrosine phosphorylation of STAT5 to ~160% of control |

Experimental Protocols

Protocol 1: In Vitro Generation of Murine Foxp3+ Tregs from Naïve CD4+ T Cells

This protocol describes the induction of Foxp3 expression in naïve mouse CD4+ T cells using AS2863619.

Materials:

-

AS2863619 (dissolved in DMSO)

-

Naïve CD4+ T cells (isolated from spleen and lymph nodes of mice)

-

T cell medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM β-mercaptoethanol)

-

Recombinant mouse IL-2

-

Anti-mouse CD3ε antibody (plate-bound)

-

Anti-mouse CD28 antibody (soluble)

-